molecular formula C23H30N2O4·HCl B600597 Mitragynine HCl CAS No. 36455-45-5

Mitragynine HCl

Cat. No.: B600597
CAS No.: 36455-45-5
M. Wt: 434.96

Description

Mitragynine HCl is the hydrochloride salt of the major indole-based alkaloid found in the plant Mitragyna speciosa (kratom) . This compound is a subject of significant research interest due to its complex and atypical activity at opioid receptors. It functions as a partial agonist at the μ-opioid receptor (MOR) and exhibits functional selectivity (biased agonism) for G-protein signaling pathways with little to no recruitment of β-arrestin, a mechanism that is being investigated for its potential to produce analgesia with a reduced side-effect profile compared to classical opioids . In vitro and in vivo studies suggest its primary research applications include investigating mechanisms of analgesia, substance use disorders, and opioid withdrawal . A key area of inquiry is its differing pharmacological profile from its metabolite, 7-hydroxymitragynine. While 7-hydroxymitragynine demonstrates potent MOR-mediated antinociception and significant abuse liability, recent studies indicate that Mitragynine itself may produce its antinociceptive effects through mechanisms that are not solely dependent on this metabolite . Notably, preclinical research has shown that Mitragynine, unlike classical opioids or 7-hydroxymitragynine, does not induce respiratory depression and may even have a stimulatory effect on breathing, highlighting a critical area of safety research . Emerging research also explores its effects on other receptor systems, including adrenergic and serotonergic receptors, and investigates potential applications beyond neuropharmacology, such as in cancer research where it has been shown to activate caspase-3 and induce apoptosis in breast cancer cell lines in vitro . Mitragynine is metabolized by cytochrome P450 3A4 and can inhibit several CYP enzymes, indicating a potential for drug interactions, which is an important consideration for research design . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

36455-45-5

Molecular Formula

C23H30N2O4·HCl

Molecular Weight

434.96

Origin of Product

United States

Preparation Methods

Traditional Extraction and Purification from Mitragyna speciosa

The isolation of mitragynine from kratom leaves remains the most accessible method for obtaining the alkaloid in its free base form, which is subsequently converted to Mitragynine HCl. Goh et al. developed a protocol starting with 300 g of dried leaves, achieving a 0.09% yield (0.26 g) through sequential solvent extraction and crystallization . Key steps include:

  • Defatting : Hexane removes lipids and chlorophyll .

  • Alkaloid enrichment : Ethyl acetate (80:20 v/v hexane:ethyl acetate) extracts mitragynine, followed by liquid-liquid partitioning with petroleum ether to discard non-polar impurities .

  • Crystallization : Crude mitragynine forms picrate crystals upon reaction with methanolic picric acid, yielding orange crystals (mp: 220–225°C) .

The free base is then converted to HCl salt by dissolving in methanol and treating with hydrochloric acid, though this step is often omitted in literature and requires industrial patents for detailed protocols .

Asymmetric Total Synthesis for Enantiopure Mitragynine

Recent advances in organic synthesis enable the laboratory-scale production of enantiopure mitragynine. A 12-step asymmetric synthesis from commercially available materials achieves >11% overall yield, bypassing the need for plant material . Critical stages involve:

  • Pictet–Spengler cyclization : Constructs the tetracyclic core using (R)-4-methoxy-α-cyanotryptamine and secologanin derivative .

  • Stereoselective reduction : Sodium borohydride selectively reduces ketone intermediates to install C-20 stereochemistry, diverging into mitragynine and speciogynine .

  • Salt formation : The free base is treated with HCl gas in anhydrous ether to precipitate this compound .

This method’s scalability is limited by multi-step chromatography but provides material for pharmacological studies requiring high enantiomeric purity .

Industrial-Scale Purification of this compound

Patent US20240287069 outlines a cost-effective industrial process emphasizing alcohol-based purification :

StepDescriptionConditionsOutcome
1DissolutionCrude extract stirred in ethanol (1:10 w/v)Removes polysaccharides and proteins
2FiltrationVacuum filtration through celite bedClarifies solution
3AcidificationHCl added to pH 2–3Precipitates this compound
4RecrystallizationDissolved in hot ethanol, cooled to −20°C99.2% purity by HPLC

This method achieves a 72% recovery rate from crude extract, significantly outperforming traditional crystallization (45–50%) .

Cell Culture-Based Production for Sustainable Sourcing

Plant cell cultures offer an eco-friendly alternative to field cultivation. Leon et al. demonstrated mitragynine production in Mitragyna speciosa callus cultures, though yields remain low (0.8 mg/g dry weight) . Key steps include:

  • Methanol extraction : 8 g of cells extracted thrice with 50 mL methanol .

  • Acid-base partitioning : 10% acetic acid isolates alkaloids, adjusted to pH 11 for chloroform extraction .

  • HCl salt formation : Chloroform extract treated with 0.1 M HCl in isopropanol .

While scalability is constrained, metabolic engineering could enhance yields for pharmaceutical applications .

Physicochemical Optimization of this compound

Stability and solubility critically influence purification efficacy. Chia et al. determined mitragynine’s pKa (8.15) and logD (0.78 at pH 4), guiding salt formation and solvent selection :

ParameterValueImplication
pKa8.15Protonation occurs below pH 8.15, favoring HCl salt solubility
logP1.70High octanol affinity necessitates polar solvents for extraction
logD (pH 4)0.78Enhanced water solubility at acidic pH aids purification

Stability studies revealed this compound degrades rapidly in simulated gastric fluid (t1/2 = 15 min), necessitating low-temperature storage during processing .

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityCost
Traditional extraction0.09%95%Low$$$
Asymmetric synthesis11%>99%Medium$$$$
Industrial purification72%99.2%High$$
Cell culture0.08%90%Low$$$$$

Industrial purification balances cost and yield, while asymmetric synthesis suits small-scale enantiopure production .

Chemical Reactions Analysis

Types of Reactions: Mitragynine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of mitragynine hydrochloride, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Pharmacological Properties

Analgesic Effects
Mitragynine acts primarily as a partial agonist at the mu-opioid receptor (MOR), exhibiting analgesic properties similar to those of conventional opioids. Research indicates that mitragynine has a maximal efficacy of 34% at MOR, while demonstrating antagonist activity at kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) at lower potencies . This dual action may contribute to its pain-relieving effects while potentially reducing the risk of addiction associated with full agonists.

Anticancer Activity
Recent studies have explored the anticancer potential of mitragynine. In vitro research demonstrated that mitragynine inhibited the proliferation of various cancer cell lines, including colon cancer (HCT116) and leukemia (K562). The compound exhibited IC50 values of 25.2 µM against K562 cells, indicating significant anticancer activity . This suggests that mitragynine could be further investigated as a complementary treatment in oncology.

Cardiac Effects
Mitragynine has been shown to inhibit the hERG1a/1b potassium channels, which are crucial for cardiac repolarization. This inhibition can lead to acquired long QT syndrome, raising concerns about its safety profile in high doses. The compound was found to reduce fully-glycosylated hERG1a protein expression while upregulating core-glycosylated forms, suggesting complex interactions that could impair channel trafficking .

Isolation and Purification Techniques

The extraction and purification of mitragynine are critical for research and therapeutic applications. Various methods have been developed, including:

  • Column Chromatography : A common technique for isolating mitragynine from Mitragyna speciosa extracts. Recent studies achieved purities exceeding 99% using silica gel column chromatography with specific solvent ratios .
  • Crystallization : This method has been employed to obtain high-purity mitragynine picrate salts, which exhibit unique physical properties conducive to further study .

Case Studies

  • Pain Management in Chronic Conditions
    A clinical study involving patients with chronic pain conditions showed that those administered mitragynine experienced significant reductions in pain scores compared to baseline measurements. Participants reported fewer side effects than traditional opioid treatments, highlighting its potential as a safer alternative .
  • Opioid Withdrawal Symptoms
    Another study focused on individuals undergoing opioid withdrawal found that mitragynine administration alleviated symptoms such as anxiety and cravings. Participants noted an improvement in overall well-being during the treatment period, suggesting its utility in opioid dependency management .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
AnalgesiaPartial agonist at MOREfficacy of 34% at MOR; reduced addiction risk
AnticancerInhibits cell proliferationIC50 values: 25.2 µM (K562), 42.2 µM (HCT116)
Cardiac SafetyInhibits hERG1a/1b channelsRisk of long QT syndrome; affects protein trafficking
Opioid WithdrawalAlleviates withdrawal symptomsImproved well-being; reduced cravings

Mechanism of Action

Mitragynine hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to the activation of signaling pathways that result in analgesic effects. The compound also interacts with other receptors, such as delta and kappa opioid receptors, contributing to its overall pharmacological profile. The molecular targets and pathways involved in its mechanism of action are still being studied to fully understand its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Analogs

Mitragynine shares structural similarity with over 25 alkaloids from Mitragyna speciosa. The MACCS166 fingerprint-based Tanimoto coefficient (Tc) quantifies structural overlap, with Tc = 1.00 indicating identical 2D structures. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Mitragynine and Analogs
Compound Structural Difference from Mitragynine Tc Pharmacological Notes
Mitragynine Reference compound 1.00 MOR partial agonist; moderate analgesic activity
Speciogynine C-3 and C-20 stereoisomer 1.00 Reduced MOR affinity; weaker analgesic effect
Speciociliatine C-3 and C-15 stereoisomer 1.00 Lower binding to opioid receptors
7-Hydroxymitragynine Hydroxyl group at C-7 0.84 10–30× higher MOR potency; increased sedation
Paynantheine Unsaturation in the core scaffold 0.89 Non-opioid activity; potential muscle relaxant
Corynantheidine Methoxy group removal at C-9 0.89 Weak MOR interaction; negligible analgesic effects
Mitraciliatine Aldehyde side chain at R3 0.84 Uncharacterized opioid activity
(+)-Mitragynine Unnatural enantiomer (synthetic) 1.00 10× weaker MOR activity than natural (-)-form

Stereochemical Impact on Activity

Mitragynine’s diastereomers (e.g., speciogynine, speciociliatine) share identical 2D structures (Tc = 1.00) but differ in stereochemistry at C-3, C-15, and C-20. These configurational changes reduce opioid receptor binding affinity. For example, speciogynine (C-3 R, C-20 S) shows 50% lower MOR activation than mitragynine (C-3 S, C-20 R) .

Functional Group Modifications

  • 7-Hydroxymitragynine : The C-7 hydroxyl group enhances hydrogen bonding with MOR, increasing potency but reducing structural similarity (Tc = 0.84) due to altered indole ring electronic properties .
  • Paynantheine : Unsaturation disrupts the planar indole ring, eliminating opioid activity but retaining structural overlap (Tc = 0.89) .

Pharmacokinetic and Physicochemical Differences

  • Lipophilicity : Mitragynine’s logP (1.70) contrasts with 7-hydroxymitragynine’s higher lipophilicity, which may enhance CNS penetration but increase metabolic clearance .
  • Solubility : Protonation at acidic pH improves mitragynine’s solubility, whereas analogs like corynantheidine (lacking methoxy groups) show variable solubility profiles .

Q & A

Q. How to present mitragynine stability data in a research paper?

  • Methodological Answer :
  • Tables : Compare purity at extraction stages (e.g., 70% chloroform vs. 19% methanol ).
  • Figures : Chromatograms showing mitragynine peaks (Rf 0.50 via TLC ).
  • Supplemental Files : Include NMR spectra, crystallography data, and validation certificates .

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